![molecular formula C12H17BrN2 B1527845 1-(5-Bromo-4-methyl-2-pyridinyl)azepane CAS No. 1219967-47-1](/img/structure/B1527845.png)
1-(5-Bromo-4-methyl-2-pyridinyl)azepane
Overview
Description
“1-(5-Bromo-4-methyl-2-pyridinyl)azepane”, also known as BAMZA, is a small molecule that belongs to the class of heterocycles. It has a CAS Number of 1219967-32-4 and a molecular weight of 270.17 .
Molecular Structure Analysis
The linear formula of “1-(5-Bromo-4-methyl-2-pyridinyl)azepane” is C11H16BrN3 . This indicates that the molecule is composed of 11 carbon atoms, 16 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms.Scientific Research Applications
Chemical Synthesis
This compound is used in the chemical synthesis of various derivatives . For example, it is used in the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives . This reaction is catalyzed by palladium and produces these derivatives in moderate to good yield .
Quantum Mechanical Investigations
The compound and its derivatives have been studied using Density Functional Theory (DFT) methods . These studies, which include analyses of frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements, help describe possible reaction pathways .
Chiral Dopants for Liquid Crystals
The DFT studies also suggest that some of the pyridine derivatives could be potential candidates as chiral dopants for liquid crystals . These materials can change their optical properties in response to changes in their environment, making them useful in various applications, including display technologies .
Biological Activities
Some of the pyridine derivatives synthesized from this compound have shown promising biological activities . For example, one study found that the compound 4b exhibited significant anti-thrombolytic activity, inhibiting clot formation in human blood .
Organic Photochromic Materials
Pyrazolinone derivatives, which can be synthesized from this compound, are a new class of organic photochromic materials . These materials exhibit excellent optical color change properties in the powder crystal state, making them suitable for applications such as high-density storage, fluorescence switching, and bioimaging .
Medicinal Chemistry
The compound is also used in medicinal chemistry . For instance, it has been used in the synthesis of a structural isomer via a Mitsunobu-mediated macroether cyclisation . The structure of the resulting compound was confirmed using various techniques, including 1H, 13C-NMR, and LC-MS .
Safety and Hazards
properties
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-10-8-12(14-9-11(10)13)15-6-4-2-3-5-7-15/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHFFMRPGYHMLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-4-methyl-2-pyridinyl)azepane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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